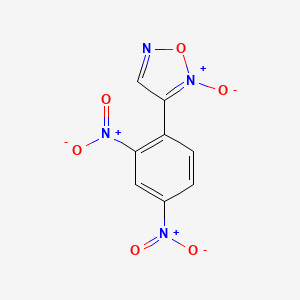![molecular formula C15H23NO B14357796 1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol CAS No. 92725-50-3](/img/structure/B14357796.png)
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol is an organic compound that features a cyclopentanol moiety attached to a benzyl group, which is further substituted with a dimethylamino methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl group is prepared by reacting benzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide.
Cyclopentanol Attachment: The benzyl intermediate is then reacted with cyclopentanone in the presence of a reducing agent like sodium borohydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzyl and cyclopentanol moieties contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-{2-[(Dimethylamino)methyl]benzyl}cyclohexanol: Similar structure but with a cyclohexanol moiety instead of cyclopentanol.
1-{2-[(Dimethylamino)methyl]benzyl}cyclopropanol: Contains a cyclopropanol group, resulting in different chemical properties.
1-{2-[(Dimethylamino)methyl]benzyl}cyclobutanol: Features a cyclobutanol moiety, leading to variations in reactivity and applications.
Uniqueness
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
92725-50-3 |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC名 |
1-[[2-[(dimethylamino)methyl]phenyl]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-16(2)12-14-8-4-3-7-13(14)11-15(17)9-5-6-10-15/h3-4,7-8,17H,5-6,9-12H2,1-2H3 |
InChIキー |
RYPSBFVYGXWHFL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC=CC=C1CC2(CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)
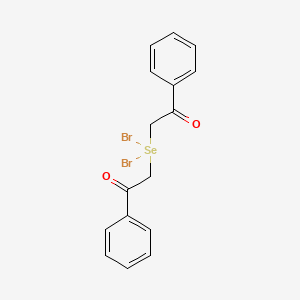
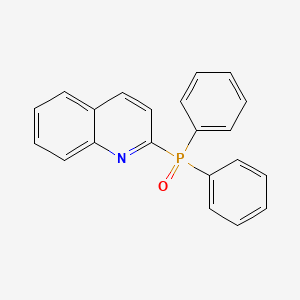
![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
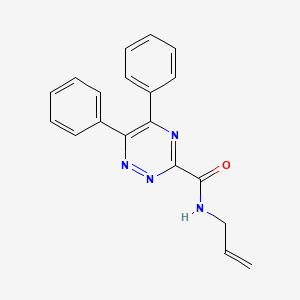

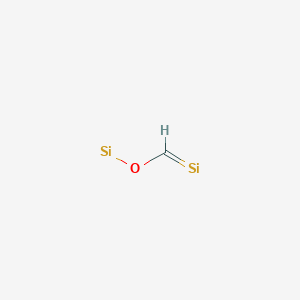
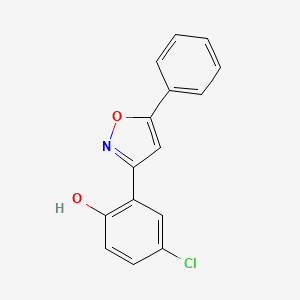
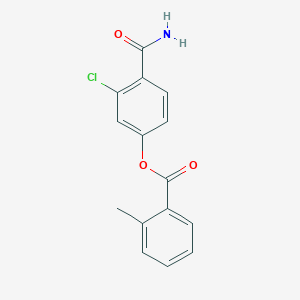
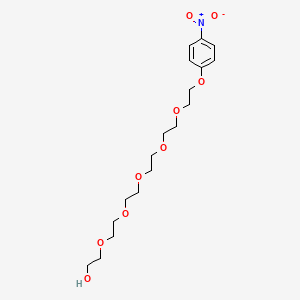
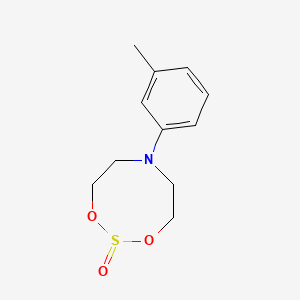
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
